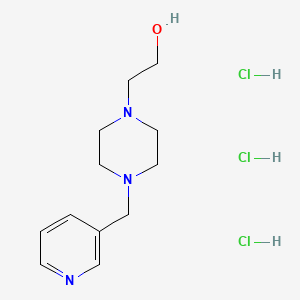
组胺吡咯盐酸盐
描述
Histapyrrodine hydrochloride is an antihistamine with anticholinergic properties. It is primarily used for its therapeutic value in treating anxiety, neurotonic manifestations, and states of aggression . The compound is known for its ability to block histamine receptors, thereby reducing allergic reactions and other histamine-related symptoms.
科学研究应用
Histapyrrodine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying antihistamine activity.
Biology: Employed in studies related to histamine receptors and their role in allergic reactions.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, neurotonic disorders, and aggressive behavior.
Industry: Utilized in the development of new antihistamine drugs and formulations.
作用机制
Target of Action
Histapyrrodine hydrochloride is primarily an antihistamine . It targets the H1 receptors , which play a crucial role in allergic reactions . By blocking these receptors, histapyrrodine can alleviate symptoms associated with allergies .
Mode of Action
As an antihistamine, histapyrrodine hydrochloride works by blocking the H1 receptors . This prevents histamine, a compound released by the body during an allergic reaction, from binding to these receptors and triggering symptoms such as itching, sneezing, and runny nose .
Biochemical Pathways
Histapyrrodine hydrochloride is involved in the H1-antihistamine action pathway . By blocking the H1 receptors, it inhibits the effects of histamine, thereby reducing the symptoms of an allergic reaction .
Pharmacokinetics
Like other antihistamines, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of histapyrrodine hydrochloride’s action is the reduction of allergic symptoms . By blocking the H1 receptors, it prevents histamine from triggering an allergic response, thereby alleviating symptoms such as itching, sneezing, and runny nose .
Action Environment
The action of histapyrrodine hydrochloride can be influenced by various environmental factors. It’s important to note that individual factors such as age, health status, and other medications can also influence the drug’s effectiveness and potential side effects .
生化分析
Cellular Effects
It is known to have neuro-sedative properties, suggesting it may influence neuronal cell function
Molecular Mechanism
It is known to have antihistamine properties, suggesting it may bind to histamine receptors and inhibit their activity
Metabolic Pathways
Histapyrrodine hydrochloride is involved in the histapyrrodine H1-antihistamine action pathway
准备方法
Synthetic Routes and Reaction Conditions: Histapyrrodine hydrochloride can be synthesized through various methods involving the reaction of N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline with hydrochloric acid. The synthesis typically involves the following steps:
Formation of N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline: This is achieved by reacting benzyl chloride with N-(2-pyrrolidin-1-ylethyl)aniline in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form histapyrrodine hydrochloride.
Industrial Production Methods: Industrial production of histapyrrodine hydrochloride involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity histapyrrodine hydrochloride.
化学反应分析
Types of Reactions: Histapyrrodine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aniline or pyrrolidine derivatives.
相似化合物的比较
Histapyrrodine hydrochloride is unique compared to other antihistamines due to its dual action as both an antihistamine and an anticholinergic agent. Similar compounds include:
Diphenhydramine: Another antihistamine with sedative properties.
Chlorpheniramine: Known for its antihistamine effects but with less anticholinergic activity.
Promethazine: An antihistamine with strong sedative and anticholinergic effects.
Histapyrrodine hydrochloride stands out due to its balanced profile of antihistamine and anticholinergic activities, making it suitable for treating a broader range of symptoms.
属性
IUPAC Name |
N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYILQQGSUEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-80-1 (Parent) | |
| Record name | Histapyrrodine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70976647 | |
| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6113-17-3 | |
| Record name | Histapyrrodine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histapyrrodine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyl-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTAPYRRODINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1AQ870ZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)
